LY2874455 is a small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). These are a family of cell-surface receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Aberrant activation of FGFRs has been implicated in the development and progression of several types of cancer [].
LY2874455 is classified as a pan-FGFR inhibitor, signifying its ability to inhibit all four members of the FGFR family (FGFR1-4) [, ]. This characteristic makes it a promising candidate for cancer therapy, particularly in tumors driven by FGFR mutations or amplifications.
Studies have demonstrated that LY2874455 exhibits potent inhibitory activity against all FGFR isoforms. In cell-based assays, it effectively blocks FGF-induced signaling pathways, leading to the suppression of Erk phosphorylation, a key downstream signaling molecule for cell proliferation [, ]. Furthermore, LY2874455 shows promising antitumor activity in various cancer models, including those harboring FGFR mutations that confer resistance to other FGFR inhibitors [, ].